molecular formula C14H8BrNO2 B1584875 1-Amino-4-bromoanthraquinone CAS No. 81-62-9

1-Amino-4-bromoanthraquinone

Cat. No. B1584875
CAS RN: 81-62-9
M. Wt: 302.12 g/mol
InChI Key: JOVRIPGYHSRFFR-UHFFFAOYSA-N
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Patent
US04655970

Procedure details

halogenating said compound (B) by diluting the reaction mixture with a protic solvent and introducing a bromine/methanol mixture at -20° to +70° C. to give 1-amino-4-bromo-anthraquinone (C),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bromine methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[Br:18]Br.CO>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([Br:18])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
bromine methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by diluting the reaction mixture with a protic solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.